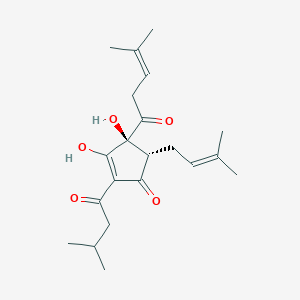

trans-Isohumulone

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

467-72-1 |

|---|---|

分子式 |

C21H30O5 |

分子量 |

362.5 g/mol |

IUPAC 名称 |

(4S,5S)-3,4-dihydroxy-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)-4-(4-methylpent-3-enoyl)cyclopent-2-en-1-one |

InChI |

InChI=1S/C21H30O5/c1-12(2)7-9-15-19(24)18(16(22)11-14(5)6)20(25)21(15,26)17(23)10-8-13(3)4/h7-8,14-15,25-26H,9-11H2,1-6H3/t15-,21-/m1/s1 |

InChI 键 |

QARXXMMQVDCYGZ-QVKFZJNVSA-N |

手性 SMILES |

CC(C)CC(=O)C1=C([C@@]([C@@H](C1=O)CC=C(C)C)(C(=O)CC=C(C)C)O)O |

规范 SMILES |

CC(C)CC(=O)C1=C(C(C(C1=O)CC=C(C)C)(C(=O)CC=C(C)C)O)O |

产品来源 |

United States |

Biosynthesis and Precursor Metabolism of Trans Isohumulone

Enzymatic Pathways Governing Humulone (B191422) Formation in Humulus lupulus

The biosynthesis of humulone, the direct precursor to trans-isohumulone, is a complex enzymatic process occurring within the lupulin glands of the female hop cone. researchgate.netnih.gov This pathway involves several key enzymes and precursors derived from different metabolic routes within the plant cell.

The assembly of the humulone molecule begins with precursors from both amino acid and terpenoid biosynthesis. mdpi.comresearchgate.net The degradation of branched-chain amino acids (BCAAs) such as leucine, valine, and isoleucine provides the acyl-CoA starter units (isovaleryl-CoA, isobutyryl-CoA, and 2-methylbutyryl-CoA, respectively). mdpi.comfrontiersin.orgproquest.com Concurrently, the methyl-D-erythritol 4-phosphate (MEP) pathway, localized in the plastids, supplies the C5 prenyl diphosphate (B83284) donor, dimethylallyl pyrophosphate (DMAPP). researchgate.netoup.comcapes.gov.br

The core enzymatic steps are as follows:

Formation of the Phloroglucinol Ring: The enzyme valerophenone (B195941) synthase (VPS) , a type III polyketide synthase, catalyzes the condensation of an acyl-CoA molecule (e.g., isovaleryl-CoA for humulone) with three molecules of malonyl-CoA to form the characteristic acylphloroglucinol core, such as phlorisovalerophenone (B41633) (PIVP). researchgate.netwikipedia.orgnih.govjst.go.jp

Prenylation: Aromatic prenyltransferases (PTs) , specifically HlPT1 and HlPT2, are crucial for the next step. researchgate.netresearchgate.net These enzymes catalyze the addition of two prenyl groups from DMAPP to the acylphloroglucinol ring, leading to the formation of deoxyhumulone (B1235434). frontiersin.orgkyoto-u.ac.jpgoogle.com HlPT1 is noted for its broad substrate specificity and its role in both bitter acid and prenylflavonoid pathways. researchgate.netkyoto-u.ac.jp

Oxidative Hydroxylation: The final step is the conversion of deoxyhumulone to humulone. This is believed to be an oxidative reaction catalyzed by a humulone synthase (HS) , which is likely a deoxyhumulone hydroxylase. mdpi.comtandfonline.com While the exact enzyme remains to be fully characterized, two putative monooxygenase genes, HlHS1 and HlHS2, have been identified as key candidates for this final hydroxylation step. nih.govd-nb.infosemanticscholar.org

The key enzymes involved in this pathway are primarily expressed in the lupulin glands, highlighting the specialized metabolic function of these structures. researchgate.netjst.go.jp

Isomerization Mechanisms Leading to this compound from Humulones

The conversion of humulones into isohumulones is a critical chemical rearrangement known as an acyloin-type ring contraction. scielo.brsuregork.com This process transforms the six-membered ring of humulone into the five-membered ring of isohumulone (B191587), creating two stereocenters. This results in the formation of two diastereomers: cis-isohumulone (B75702) and this compound. scielo.br The formation of this compound can be achieved through several mechanisms.

Thermal Isomerization: During the boiling of wort in the brewing process, humulones undergo thermal isomerization. mdpi.comgrupobiomaster.com This reaction is temperature-dependent, with the rate increasing at higher temperatures. suregork.com Under typical brewing conditions (wort boiling at a pH of around 5.5), this process yields a mixture of both cis- and trans-isohumulones, typically in a ratio favoring the more stable cis form. suregork.comgrupobiomaster.com

Photochemical Isomerization: Exposure of humulones to ultraviolet (UV) light, particularly in the UV-A range (350-366 nm), can induce a highly stereoselective isomerization. scielo.brmdpi.combarthhaas.comresearchgate.net This photochemical rearrangement almost exclusively yields trans-isohumulones. scielo.brbarthhaas.com Recent research has focused on developing continuous-flow photoreactors using LED light sources (e.g., 365 nm) to achieve a scalable and high-yield synthesis of this compound. mdpi.combarthhaas.comresearchgate.net

Catalytic Isomerization: The isomerization of humulones can be significantly accelerated by the presence of metal ion catalysts. Divalent metal ions, particularly magnesium (Mg²⁺), are effective catalysts for this reaction. google.comgoogle.combeerandbrewing.com Processes have been developed where humulates are heated in the presence of magnesium salts (e.g., magnesium sulfate (B86663) or magnesium chloride) to promote isomerization. google.combeerandbrewing.com This catalytic method can be used to produce isomerized hop extracts with high yields of isohumulones. google.combeerandbrewing.com Other divalent metal ions such as those of zinc, calcium, and manganese have also been shown to have a catalytic effect. google.com

Genetic and Epigenetic Regulation of this compound Biosynthetic Enzymes

The production of humulone, and therefore the potential for this compound formation, is tightly controlled at the genetic level. The expression of the biosynthetic genes is regulated by a complex network of transcription factors (TFs). mdpi.comd-nb.info

Key transcription factor families, including MYB, bHLH, and WDR , are known to be involved. mdpi.com These TFs can form complexes, such as the MBW (MYB-bHLH-WDR) complex, that activate the promoters of biosynthetic genes like CHS_H1 and VPS. mdpi.comd-nb.info For instance, the WRKY1 transcription factor can activate the promoters for valerophenone synthase and prenyltransferases. mdpi.com

Conversely, there are also negative regulators. The R2R3-MYB repressor HlMYB7 has been identified as a key factor that suppresses the expression of genes in both the bitter acid and prenylflavonoid pathways. biorxiv.orgshanferments.comnih.gov Overexpression of HlMYB7 leads to a decrease in the accumulation of these secondary metabolites. biorxiv.orgnih.gov This regulatory system allows the plant to fine-tune the production of these compounds in response to developmental and environmental cues. biorxiv.org

The expression of key biosynthetic genes is also influenced by external factors. For example, infection by the Hop Latent Viroid (HLVd) has been shown to significantly down-regulate the expression of HS1 and HS2, the genes for humulone synthase. semanticscholar.orgmdpi.com This leads to a reduction in the content of alpha-acids in infected hop cones, demonstrating a link between pathogen response and the regulation of this metabolic pathway. semanticscholar.orgmdpi.com While epigenetic mechanisms like DNA methylation are known to regulate gene expression in plants, specific studies detailing the epigenetic regulation of humulone biosynthetic genes are still emerging.

Metabolic Flux Analysis of Precursor Availability for this compound Production

Metabolic flux analysis (MFA) is a powerful tool for quantitatively studying the flow of metabolites through a metabolic network. In the context of humulone biosynthesis, MFA helps to understand the availability and channeling of essential precursors.

Transcriptome analysis has revealed that the lupulin glands of hops are the primary site for the biosynthesis of the necessary precursors for bitter acids. researchgate.netcapes.gov.br Transcripts for all enzymes involved in the branched-chain amino acid (BCAA) metabolic pathway and the methyl-D-erythritol 4-phosphate (MEP) pathway are significantly more abundant in the glands compared to other tissues like leaves. researchgate.netcapes.gov.br This indicates a highly specialized, gland-specific metabolic flux directed towards the production of branched-chain acyl-CoAs and prenyl diphosphates. researchgate.netcapes.gov.br

Studies have identified distinct roles for different enzyme isoforms, which is crucial for understanding metabolic channeling. For example, two key branched-chain aminotransferase (BCAT) enzymes have been identified:

HlBCAT2 : A plastidial enzyme likely involved in the biosynthesis of BCAAs. researchgate.net

HlBCAT1 : A mitochondrial enzyme that likely catabolizes BCAAs to initiate the pathway toward acyl-CoA formation. researchgate.net

This compartmentalization suggests a directed flow of intermediates between different organelles to support the high demand for precursors in the lupulin glands. The high expression of the MEP pathway in these glands further confirms that the plastid is the primary source of the DMAPP required for the prenylation steps in humulone synthesis. researchgate.netoup.com Analyzing the metabolic flux provides a quantitative picture of how the plant allocates resources to produce these economically important secondary metabolites.

Chemical Synthesis and Derivatization Strategies for Trans Isohumulone and Analogs

Total Synthetic Methodologies for trans-Isohumulone

Historically, the total synthesis of isohumulone (B191587) has been challenging, often resulting in low yields and racemic mixtures. google.com Most commercial production relies on the extraction of α-acids from hops and their subsequent isomerization, which yields a mixture of cis and trans isomers. google.comdcu.ie

A significant advancement in the synthesis of this compound involves photochemical isomerization. When solutions of humulones are exposed to UV light, they undergo a stereoselective isomerization to form the five-membered ring of trans-isohumulones. researchgate.netnih.govbarthhaas.com This method has been refined through the development of continuous-flow photoreactors. researchgate.netnih.govbarthhaas.com These reactors, which utilize LED light sources (e.g., 365 nm and 400 nm), allow for a scalable, reproducible, and high-yield synthesis of trans-isohumulones. mdpi.comresearchgate.netbarthhaas.com For instance, an optimized continuous-flow reactor has achieved a throughput of 0.43 g/h for trans-n-isohumulone. mdpi.comresearchgate.netnih.govbarthhaas.com This photochemical approach offers a distinct advantage over thermal methods, which typically produce a mixture of cis and trans isomers. mdpi.com

The thermal isomerization of humulones, often catalyzed by alkali earth metals like magnesium ions, can also be employed. google.comemich.edu However, this method generally leads to a mixture of diastereomers, with the cis isomer often being the major product. google.comdcu.ie

Stereocontrolled Synthesis Approaches for this compound Isomers

The stereochemistry of isohumulones is crucial, as the cis and trans isomers can exhibit different properties. The two main isomers, cis-isohumulone (B75702) and this compound, are diastereomers, differing in the spatial arrangement at the C4 and C5 positions of the cyclopentenone ring. dcu.ieemich.edu The cis isomer has a 4R,5S configuration, while the trans isomer has a 4S,5S configuration. dcu.ie

Photochemical isomerization has proven to be a highly effective method for the stereoselective synthesis of trans-isohumulones. researchgate.netnih.gov Exposing humulone (B191422) solutions to UV light preferentially yields the trans isomer. researchgate.netnih.govbarthhaas.com In 1965, it was reported that photochemical isomerization of n-humulone (B1219412) using an incandescent lamp resulted in a 46% isolated yield of the trans isomer. mdpi.com More recent developments using continuous-flow photoreactors with specific wavelength LEDs have further improved the stereoselectivity and yield of trans-isohumulones. mdpi.comresearchgate.net

In contrast, thermal isomerization typically results in a mixture of cis and trans isomers, with the ratio being influenced by reaction conditions. mdpi.com For example, thermal alkaline isomerization of (-)-humulone can produce a cis:trans ratio of approximately 3:1. google.com However, the presence of bivalent metal ions can increase the proportion of the trans isomer formed. dcu.ie

Separation of the cis and trans diastereomers can be achieved through methods like fractional crystallization of their salts. mdpi.comgoogle.com

Chemo-Enzymatic and Biocatalytic Routes to this compound

While the primary routes to isohumulones involve chemical isomerization of naturally derived humulones, research into chemo-enzymatic and biocatalytic methods is an emerging area. These approaches aim to leverage the high selectivity of enzymes to achieve specific chemical transformations.

Currently, there is limited direct research available on the chemo-enzymatic or biocatalytic synthesis of this compound itself. However, related research provides a foundation for future exploration. For instance, chemo-enzymatic total syntheses have been successfully applied to other complex natural products, integrating enzymatic transformations with chemical conversions. beilstein-journals.org These strategies often involve using enzymes for regio- and diastereocontrolled reactions that are challenging to achieve through traditional chemical methods. beilstein-journals.org

The degradation of isohumulones, on the other hand, has been studied from a biochemical perspective. For example, the reactivity of isohumulones with the 1-hydroxyethyl radical, a species found in beer, has been investigated. researchgate.net Such studies on the stability and degradation pathways of isohumulones could inform the development of biocatalytic systems for their synthesis or modification.

Design and Synthesis of Chemically Modified this compound Derivatives for Mechanistic Probes

To investigate the biological mechanisms of action of this compound, researchers synthesize various chemically modified derivatives. These analogs can help to identify the key structural features responsible for their biological activities.

One approach involves modifying the side chains of the humulone precursor before isomerization. For example, novel deoxyhumulone (B1235434) analogues have been synthesized where the 3-methylbutanoyl side chain is replaced with a benzoyl group, or the dimethylallyl substituents are replaced with cycloheptylidene analogues. rsc.org Subsequent oxidation and isomerization of these precursors would yield the corresponding modified this compound derivatives.

Another strategy focuses on creating derivatives that can be used to probe specific interactions. For instance, the synthesis of xanthohumol (B1683332) analogues has led to the discovery of potent inhibitors of thioredoxin reductase. emich.edu While not directly this compound, this demonstrates the principle of using synthetic analogues to explore biological targets.

The synthesis of these derivatives allows for structure-activity relationship (SAR) studies, which can elucidate how modifications to the this compound scaffold affect its biological function, such as its interaction with taste receptors or its antimicrobial activity. science.gov

Preparation of Isotopically Labeled this compound for Tracing Studies

Isotopically labeled compounds are invaluable tools for tracing the metabolic fate and distribution of molecules in biological systems. The preparation of labeled this compound allows for detailed pharmacokinetic and mechanistic studies. researchgate.netresearchgate.netthieme-connect.com

A common method for preparing deuterated isohumulones involves starting with humulones and performing the isomerization in a deuterated solvent. researchgate.netthieme-connect.com For example, photochemical isomerization of humulones using a 400 nm blue LED source in a deuterated solvent can produce deuterated trans-isohumulones with greater than 95% incorporation of deuterium (B1214612) at the C5 position of the ring. researchgate.netthieme-connect.com The yields for this process range from 36-82%. researchgate.netthieme-connect.com

Alternatively, a magnesium-catalyzed basic ring contraction of humulones in deuterium oxide (D₂O) can also be used. researchgate.netthieme-connect.com This method, however, stereoselectively forms primarily the cis-isohumulone isomer. researchgate.netthieme-connect.com

The structural identity and the extent of deuterium incorporation in the resulting labeled compounds are typically confirmed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netthieme-connect.com These labeled molecules can then be used in stable isotope dilution analysis (SIDA) for accurate quantification in complex matrices like beer or biological samples, and in tracing studies to understand their metabolic pathways. researchgate.nettum.denih.gov

Data Tables

Table 1: Photochemical Synthesis of this compound Homologs

| Starting Material | Product | Throughput (g/h) |

| n-humulone (1a) | trans-n-isohumulone (2a) | 0.434 mdpi.com |

| co-humulone (1b) | trans-co-isohumulone (2b) | 0.104 mdpi.com |

| Mixture of n, co, ad-humulones | Mixture of trans-n, co, ad-isohumulones | 0.391 mdpi.com |

Table 2: Stereoisomers of Isohumulone

| Isomer | Stereochemistry | Typical Formation Method |

| This compound | 4S, 5S dcu.ie | Photochemical isomerization researchgate.netnih.gov |

| cis-Isohumulone | 4R, 5S dcu.ie | Thermal isomerization google.comdcu.ie |

Advanced Analytical Methodologies for Trans Isohumulone Quantification and Characterization

Chromatographic Separation Techniques (e.g., HPLC, UPLC for Isomer Separation)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the cornerstone techniques for the separation and quantification of trans-isohumulone. These methods are adept at resolving the complex mixture of hop-derived bitter acids found in beer and hop extracts. thermofisher.com The primary goal is the effective separation of this compound from its stereoisomer, cis-isohumulone (B75702), as well as from its homologues (trans-isocohumulone and trans-isoadhumulone) and the precursor α-acids. universiteitleiden.nlwindows.net

The separation is typically performed using reversed-phase columns, with C18 being the most common stationary phase. universiteitleiden.nlwindows.net The efficiency of the separation is highly dependent on the mobile phase composition and pH. A mobile phase consisting of a mixture of acetonitrile (B52724) and an acidic aqueous solution is frequently used. universiteitleiden.nlchromatographyonline.com The addition of acids like phosphoric acid or trifluoroacetic (TFA) to the aqueous phase is crucial for achieving good peak shape and resolution by suppressing the ionization of the acidic analytes. universiteitleiden.nllabrulez.com

UPLC, which utilizes columns with sub-2 µm particles, offers significant advantages over traditional HPLC. labrulez.com It provides faster analysis times and higher separation efficiency. For instance, a UPLC method can reduce the analysis time by more than half compared to a conventional HPLC method, achieving separation of all six major iso-α-acid isomers in under 7 minutes. windows.netlabrulez.com The optimal pH of the mobile phase is a critical parameter; a pH of 2.7 has been shown to provide excellent separation in UPLC mode. labrulez.com

The following table summarizes typical parameters for the HPLC and UPLC analysis of isohumulones.

| Parameter | HPLC | UPLC |

| Column | Phenomenex Hypersil 5 µm C18, 250 x 4.6 mm universiteitleiden.nl | Kinetex 2.6 µm C18 windows.net |

| Mobile Phase | Isocratic: Acetonitrile:Water:H₃PO₄ (50:50:0.01, v/v/v) universiteitleiden.nl | Gradient: Acetonitrile and acidic water (e.g., 0.01% TFA) labrulez.com |

| Flow Rate | 1.5 mL/min universiteitleiden.nl | 0.20 mL/min chromatographyonline.com |

| Detection | UV at 270 nm or 275 nm labrulez.comkyoto-u.ac.jp | UV at 275 nm labrulez.com |

| Analysis Time | ~25 minutes universiteitleiden.nl | < 10 minutes thermofisher.com |

Mass Spectrometry (MS) and Tandem MS Techniques for Structural Confirmation and Trace Analysis

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the structural confirmation and trace analysis of this compound. researchgate.net Electrospray ionization (ESI) is a commonly used ionization technique, typically in negative ion mode, which allows for the detection of the deprotonated molecule [M-H]⁻. researchgate.net For this compound, this corresponds to a mass-to-charge ratio (m/z) of 361.2. kyoto-u.ac.jp

Tandem MS (MS/MS) provides an even higher degree of specificity and is crucial for unambiguous identification, especially in complex matrices like beer. sci-hub.senih.gov In an MS/MS experiment, the parent ion (e.g., m/z 361.2 for isohumulone) is selected and fragmented, and the resulting fragment ions are detected. This fragmentation pattern is unique to the molecule's structure, acting as a chemical fingerprint. This technique is sensitive enough to detect and quantify this compound and other hop compounds at trace levels. nih.gov A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method operating in the multiple reaction monitoring (MRM) mode allows for the simultaneous detection of numerous hop-derived compounds in a single run without extensive sample cleanup. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Stereochemistry Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation of this compound, providing critical insights into its conformation and stereochemistry. nih.govnumberanalytics.com Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMQC, HMBC) NMR experiments are employed for the complete assignment of proton and carbon signals in the molecule's structure. nih.govthieme-connect.com

The distinction between the cis and trans isomers can be readily made by comparing specific chemical shifts and coupling constants in their ¹H NMR spectra. kyoto-u.ac.jpnih.gov For example, the chemical shift difference between certain protons on the side chains at the C-4 and C-5 positions of the five-membered ring is a key indicator. In this compound, this difference is significantly smaller (< Δ0.04 ppm) compared to its cis counterpart (> Δ0.16 ppm). kyoto-u.ac.jp Additionally, the Nuclear Overhauser Effect (NOE), a through-space correlation between protons, can be used to confirm the relative stereochemistry. An NOE is typically observed between specific protons in the trans isomer which is absent in the cis isomer. kyoto-u.ac.jp

The following table presents selected ¹H NMR chemical shifts that are instrumental in differentiating between this compound and its derivatives.

| Proton | This compound (in CD₃OD) kyoto-u.ac.jp | Key Differentiating Feature |

| H-2' | 6.98 (d, J=15.6 Hz) | Part of the trans-4-hydroxy-4-methyl-2-pentenoyl structure. |

| H-3' | 6.86 (d, J=15.6 Hz) | Large coupling constant (J) confirms trans configuration of the double bond. |

| H-1'' | ~3.08 (m) | NOE detected between H-2' and H-1'' in the trans isomer. kyoto-u.ac.jp |

Hyphenated Techniques (e.g., LC-NMR, GC-MS) in this compound Research

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools in the analysis of complex mixtures containing this compound.

LC-MS (Liquid Chromatography-Mass Spectrometry) is the most widely used hyphenated technique in this field. It combines the superior separation capabilities of HPLC or UPLC with the high sensitivity and specificity of mass spectrometry. chromatographyonline.comresearchgate.net This combination allows for the reliable quantification and identification of this compound and its isomers even at very low concentrations in beer. researchgate.netnih.gov Rapid methods, such as those using multiple injections in a single experimental run (MISER) LC-MS, have been developed for high-throughput analysis of humulones and isohumulones in numerous beer samples. chromatographyonline.comresearchgate.net

GC-MS (Gas Chromatography-Mass Spectrometry) is another valuable hyphenated technique, although it is more commonly applied to the analysis of the more volatile compounds in hops, such as terpenes and their derivatives, rather than the non-volatile isohumulones. hopsteiner.demdpi.comnih.gov However, derivatization techniques can be employed to make compounds like this compound amenable to GC analysis. GC-MS provides excellent separation and structural information for a wide range of compounds and is often used for profiling the volatile fraction of hops. mdpi.comresearchgate.net

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy) directly couples an HPLC separation system with an NMR spectrometer. This allows for the acquisition of NMR data on individual compounds as they elute from the chromatography column. This technique is particularly useful for the unambiguous structural elucidation of unknown compounds or for confirming the structure of isomers in a complex mixture without the need for prior isolation.

Chiral Resolution Techniques for this compound Enantiomers

This compound possesses chiral centers, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. researchgate.net The separation of these enantiomers, known as chiral resolution, is important as different enantiomers can exhibit different properties. wikipedia.orgaklectures.com

The primary method for separating the enantiomers of this compound and related hop acids is chiral column chromatography . google.com This technique uses a stationary phase that is itself chiral. This chiral stationary phase (CSP) interacts differently with the two enantiomers, causing one to be retained on the column longer than the other, thus achieving separation.

For hop acids, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. Another approach involves the use of cyclodextrin-based columns (e.g., β-Cyclobond), which have been used to resolve racemic mixtures of hop acid precursors. google.com

Another classical method for chiral resolution is the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic mixture of the acidic this compound with a single, pure enantiomer of a basic compound (a chiral resolving agent). wikipedia.orgaklectures.com This reaction creates a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by conventional techniques like crystallization. wikipedia.org Once separated, the chiral resolving agent is removed to yield the pure enantiomers of this compound. wikipedia.org For example, chiral amines like (1S,2R)-(-)-cis-1-amino-2-indanol have been used to resolve precursors to isohumulone (B191587) derivatives. google.com

Molecular and Cellular Mechanisms of Action of Trans Isohumulone in in Vitro Systems

Modulation of Intracellular Signaling Cascades (e.g., PPAR-γ activation, MAPK, NF-κB, PI3K/Akt Pathways)

Trans-isohumulone has been shown to influence several critical intracellular signaling cascades. Notably, it acts as an activator of Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and carbohydrate metabolism. researchgate.netresearchgate.net Studies have demonstrated that isohumulones, including the trans-isomer, can activate both PPARα and PPARγ. researchgate.netresearchgate.net The activation of PPARγ is a known therapeutic target in Alzheimer's disease, suggesting a potential role for this compound in neuroprotection. encyclopedia.pubresearchgate.net In primary microglia cell cultures, this compound was more effective than its cis-counterpart at increasing β-amyloid phagocytosis through the upregulation of CD36 expression. encyclopedia.pubresearchgate.net

Furthermore, hop-derived compounds, including isohumulones, have been found to interfere with other significant signaling pathways such as the ERK1/2, PI3K-Akt, and nuclear factor NF-κB pathways. encyclopedia.pubresearchgate.net The modulation of these pathways is central to the anti-proliferative and anti-inflammatory effects observed with bitter acids. encyclopedia.pubresearchgate.net For instance, iso-humulone has been shown to attenuate the lipopolysaccharide (LPS)-dependent induction of iNOS mRNA in J774.1 cells, which is linked to the NF-κB pathway. mdpi.com

Transcriptional and Post-Transcriptional Regulation of Gene Expression by this compound

The influence of this compound extends to the regulation of gene expression at both transcriptional and post-transcriptional levels. Its activation of PPARs leads to the transcriptional regulation of genes involved in lipid metabolism and storage. mdpi.com For example, isohumulone (B191587) and isocohumulone were found to increase the mRNA levels of genes involved in fatty acid uptake and oxidation, such as fatty acid translocase/CD36 (FAT) and acyl-CoA oxidase (ACO), in the liver of mice. mdpi.com

At the post-transcriptional level, the regulation of gene expression can be influenced by various mechanisms, including the modulation of mRNA stability and translation. While direct studies on this compound's role in post-transcriptional regulation are not extensively detailed in the provided results, the modulation of signaling pathways like PI3K/Akt is known to impact translational control. plos.org

Ligand-Receptor Interactions and Enzyme Inhibition Studies

This compound's biological effects are also mediated through direct interactions with specific receptors and enzymes. Its characteristic bitter taste is a result of its binding to bitter taste receptors (TAS2Rs) on the tongue. nih.govacs.org Specifically, this compound has been shown to interact with TAS2R1, TAS2R14, and TAS2R40. nih.govacs.org Molecular modeling studies have identified key residues within these receptors that are crucial for binding hop-derived compounds. nih.govacs.org

In addition to taste receptors, this compound has been investigated for its interaction with other receptors, such as GABAA receptors, which are involved in sedative effects. researchgate.net In terms of enzyme inhibition, while this compound was found not to inhibit the proton-translocating membrane ATPase in Lactobacillus brevis, it does interfere with other cellular processes. microbiologyresearch.orgresearchgate.netscispace.com Some studies have also pointed to the inhibition of P450 enzymes that are involved in the activation of carcinogens. darwin-nutrition.fr

Effects on Cellular Homeostasis and Stress Responses (e.g., Autophagy, Apoptosis, Necrosis in cell lines)

This compound can induce cellular stress responses, including apoptosis, in certain cell lines. For instance, humulone (B191422), a precursor to isohumulone, has been shown to induce apoptosis in the HL-60 leukemia cell line. tandfonline.com This effect is thought to be linked to the compound's antioxidative properties. tandfonline.com At higher concentrations, hop-derived compounds can lead to cellular cytotoxicity and apoptosis. encyclopedia.pub The induction of apoptosis is a key mechanism behind the potential anti-cancer properties of these compounds.

Influence on Redox Balance and Antioxidant Defense Systems in Cells

This compound and related hop compounds can influence the redox balance within cells. They have been shown to possess antioxidant properties. hemorella.pl However, their interaction with cellular systems can also lead to oxidative stress, particularly in microorganisms. nih.govasm.org This dual role is dependent on the cellular context and concentration. The antibacterial action of hop compounds is partly attributed to a transmembrane redox reaction, especially in the presence of manganese ions, leading to cellular oxidative damage. nih.govasm.orgresearchgate.net In response to this, bacteria may upregulate proteins involved in managing oxidative stress and maintaining intracellular redox balance. asm.org

Antimicrobial Action Mechanisms Against Pathogenic Microorganisms (e.g., Bacteria, Fungi)

This compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria. encyclopedia.pubbayern.de This property has been historically utilized in brewing to prevent beer spoilage by bacteria such as Lactobacillus. researchgate.net The effectiveness of this compound as an antibacterial agent is notably higher than its precursor, humulone. researchgate.netresearchgate.net

Table 1: Comparative Antibacterial Activity of Hop Compounds

| Compound | Target Organism | Activity Metric (e.g., MIC) | Reference |

| This compound | Bacillus subtilis | 0.8 | |

| This compound | Staphylococcus aureus | ~16 µg/ml (MIC) | |

| Humulone | Micrococcus lysodeikticus | 32 | |

| Lupulone | Listeria monocytogenes | 1.6 - 12.5 |

This table is interactive. Click on the headers to sort the data.

The primary mechanism of the antimicrobial action of this compound is its function as a proton-ionophore. microbiologyresearch.orgbayern.deresearchgate.net It acts as a mobile carrier, transporting protons across the bacterial cell membrane. microbiologyresearch.orgbayern.de This action dissipates the transmembrane pH gradient, which is crucial for essential cellular functions like nutrient uptake and energy production. microbiologyresearch.orgresearchgate.net The undissociated form of the molecule is primarily responsible for this activity, which explains why its effectiveness increases at a lower pH. bayern.de

This proton-ionophore activity leads to the disruption of the cell membrane's integrity, causing leakage of cellular components and ultimately inhibiting bacterial growth or causing cell death. microbiologyresearch.org Potentiometric experiments have confirmed that this compound facilitates an electroneutral exchange of H+ for divalent cations like Mn2+, a process that requires the presence of a monovalent cation such as K+. microbiologyresearch.org

Immunomodulatory Activities in Isolated Immune Cells (e.g., Microglial Phagocytosis Enhancement)

In in vitro systems utilizing isolated immune cells, this compound has demonstrated significant immunomodulatory activities, particularly in enhancing the phagocytic function of microglia, the resident immune cells of the central nervous system. encyclopedia.pub This activity is of considerable interest for its potential relevance to neurodegenerative diseases like Alzheimer's disease, where impaired microglial clearance of β-amyloid (Aβ) plaques is a key pathological feature.

Studies on primary cultured microglia have shown that iso-α-acids can significantly increase the phagocytosis of Aβ. nih.gov Among the different isomers, this compound has been identified as being particularly potent, showing a greater effect in enhancing Aβ phagocytosis compared to other congeners like trans-isoadhumulone and cis-isoadhumulone. encyclopedia.pubnih.gov This enhancement of phagocytic activity is concentration-dependent. nih.gov

The molecular mechanism underlying this effect involves the activation of the peroxisome proliferator-activated receptor-γ (PPAR-γ). encyclopedia.pubnih.govfrontiersin.org PPAR-γ is a nuclear receptor that plays a role in regulating inflammation and phagocytosis. nih.govmdpi.com The activation of PPAR-γ by this compound leads to an increased expression of the class B scavenger receptor CD36 on the surface of microglia. encyclopedia.pubnih.gov CD36 is a key receptor involved in the recognition and uptake of Aβ. nih.gov The critical role of PPAR-γ in this pathway was confirmed in experiments where the use of a selective PPAR-γ antagonist blocked the enhanced phagocytosis induced by iso-α-acids. nih.gov

In addition to promoting phagocytosis, iso-α-acids, including this compound, exert anti-inflammatory effects on microglia. They have been shown to suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β), in response to inflammatory stimuli like lipopolysaccharide (LPS). mdpi.com This suggests that this compound can shift microglia from a pro-inflammatory M1 phenotype towards an anti-inflammatory and phagocytic M2 phenotype.

Table 2: Research Findings on Immunomodulatory Effects of this compound on Isolated Microglia

| Activity Studied | Cell Type | Key Findings | Proposed Mechanism | References |

| Phagocytosis of β-amyloid (Aβ) | Primary Cultured Microglia | This compound significantly enhanced Aβ phagocytosis, showing greater activity than other isomers. | Upregulation of CD36 scavenger receptor expression. | encyclopedia.pubnih.gov |

| Receptor Activation | N/A (inferred from microglial studies) | Activates peroxisome proliferator-activated receptor-γ (PPAR-γ). | Direct binding and activation of the PPAR-γ nuclear receptor. | nih.govfrontiersin.orgmdpi.com |

| Anti-inflammatory Response | Primary Cultured Microglia | Suppressed LPS-induced production of pro-inflammatory cytokines (e.g., TNF-α). | Modulation of microglial activation state towards an anti-inflammatory M2 phenotype. | mdpi.com |

Metabolism and Biotransformation Pathways of Trans Isohumulone in Model Organisms and Cell Free Systems

In Vitro Hepatic and Extra-hepatic Enzyme Systems in trans-Isohumulone Biotransformation

In vitro studies using subcellular fractions from liver and other tissues have been instrumental in elucidating the primary metabolic routes of this compound and its related iso-α-acids (IAAs). The liver is established as the principal site of metabolism for a wide array of xenobiotics, and IAAs are no exception. nih.gov

Incubations of IAAs with liver microsomes isolated from both rabbits and humans have demonstrated that these compounds are susceptible to metabolic conversion. core.ac.ukresearchgate.net In these experiments, a substantial portion—approximately 48%—of the incubated iso-α-acids was metabolized after a 120-minute period. core.ac.ukresearchgate.net The primary reactions observed involve the oxidation of the molecule's side chains. mdpi.com Specifically, research using rabbit liver microsomes has shown that the 3-methyl-2-butenyl (B1208987) and isohexenoyl side chains of IAAs are prone to oxidation, occurring at either the double bonds or in the allylic positions. mdpi.com

While the liver is the primary organ for drug metabolism, extra-hepatic tissues such as the kidney and lung also possess metabolic capabilities, though generally to a lesser extent. nih.gov Studies comparing various laboratory species have found that kidney and lung enzyme activities are typically 15-40% of those found in the liver. nih.gov The potential for extra-hepatic metabolism of this compound is recognized, particularly in the gastrointestinal tract, where intestinal S9 fractions have shown significant biotransformation capacity for other compounds. nih.govnih.gov However, specific studies detailing the extra-hepatic metabolism of this compound are less common than those focusing on the liver.

Identification and Structural Elucidation of this compound Metabolites and Conjugates

The biotransformation of this compound gives rise to a variety of metabolites, which have been identified through advanced analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS/MS). researchgate.netresearchgate.net The incubation of iso-α-acids with rabbit liver microsomes leads to the formation of several key oxidative products. researchgate.netmdpi.com

The major identified metabolites resulting from Phase I metabolism include:

Humulinic acids : Both trans- and cis-humulinic acids are formed. researchgate.netmdpi.com

Oxidized alloisohumulones : These include trans- and cis-alloisohumulone hydroperoxides and the corresponding hydroxylated alloiso-α-acids. mdpi.comresearchgate.net

Tricyclohumols : Degradation of iso-α-acids can also lead to cyclic substances like tricyclohumols. mdpi.com

Structural elucidation of these metabolites is a complex process. While LC-MS analysis can determine the mass of the metabolites and suggest molecular formulas, obtaining definitive structural information often requires more advanced techniques like 2D NMR. core.ac.uktum.de For many of the biotransformation products of iso-α-acids, structural suggestions have been made based on a combination of their retention times, UV spectra, and molecular mass compared to known related compounds. core.ac.uk

| Metabolite Class | Specific Metabolites Identified | Metabolic Reaction | Reference |

|---|---|---|---|

| Humulinic Acids | trans-Humulinic acids, cis-Humulinic acids | Oxidation | researchgate.netmdpi.com |

| Oxidized Allo-iso-α-acids | trans/cis-Alloisohumulone hydroperoxides, trans/cis-Hydroxylated alloisohumulones | Oxidation | mdpi.comresearchgate.net |

| Cyclic Degradation Products | Tricyclohumols | Oxidation, Cyclization | mdpi.com |

Role of Cytochrome P450 Enzymes and Conjugation Reactions (e.g., Glucuronidation, Sulfation)

The enzymatic systems responsible for the metabolism of this compound are primarily from the cytochrome P450 (CYP450) superfamily for Phase I reactions. mdpi.com In silico modeling studies, later confirmed by in vivo experiments in rabbits, have suggested that CYP2C9 is the main isoform responsible for the oxidation of iso-α-acids. mdpi.com The involvement of CYP enzymes is a critical factor, as variations in the activity of these enzymes among individuals can influence the metabolic profile and bioavailability of hop constituents. nih.gov For instance, studies on the related hop flavonoid 8-prenylnaringenin (B1664708) have identified CYP1A2, CYP2C8, and CYP2C19 as key enzymes in its metabolism, highlighting the broader role of this enzyme family in processing hop-derived compounds. nih.gov

Phase II conjugation reactions, such as glucuronidation and sulfation, are common pathways for increasing the water solubility of metabolites to facilitate their excretion. Evidence for the direct conjugation of this compound is nuanced. Studies involving oral administration of iso-α-acids to rabbits did not show indications of direct glucuronidation or sulfation. researchgate.net However, subsequent analysis has shown that Phase II metabolism does occur via cysteine and methyl conjugation, but on the oxygenated metabolites of IAAs rather than the parent compound. researchgate.net In contrast, other in vitro studies using Caco-2 cell monolayers have demonstrated that related hop derivatives can undergo significant conjugation with glucuronide or sulfate (B86663), suggesting that this pathway is plausible under certain conditions. mdpi.com Furthermore, the analysis of humulone (B191422) derivatives (precursors to isohumulones) following incubation with animal microsomes has shown evidence of glucuronidation. researchgate.net

Microbial Biotransformation of this compound in Gut Microbiota Models

The gut microbiota represents a complex and metabolically active "organ" that can significantly alter the structure and activity of ingested compounds. researchgate.net Microbial biotransformation is a valuable tool for converting molecules into new products and can often mimic mammalian metabolism. mdpi.comslideshare.net While direct studies on the microbial transformation of this compound are limited, research on related hop compounds provides strong evidence that it is likely metabolized by gut microbes.

For example, studies on the prenylated flavanone (B1672756) isoxanthohumol, another major component of hops, have shown that it is transformed by microorganisms into various oxygenated derivatives. mdpi.com The gut microbiota is also known to be essential for the conversion and activation of certain hop phytoestrogens. nih.gov The interaction between beer polyphenols and the gut microbiota is crucial for their absorption and subsequent biological activity. nih.gov Given that humulone, the precursor to isohumulone (B191587), is listed in gut microbiome metabolic databases, it is highly probable that isohumulones are also substrates for microbial enzymes. biorxiv.org These microbial transformations can include reactions like demethylation, hydroxylation, and sulfation, potentially altering the bioactivity of the parent compound. mdpi.com

Comparative Metabolism Studies of this compound Across Different Animal Models (excluding human)

Comparative metabolic studies are essential for understanding interspecies differences and for extrapolating experimental findings. The metabolism of iso-α-acids has been investigated in several animal models, primarily rabbits and mice. mdpi.comnih.gov

In vitro comparisons using liver microsomes have shown a remarkably similar rate of metabolism for iso-α-acids between rabbits and humans, with 48% of the compound being metabolized in both systems over a two-hour incubation period. researchgate.net This suggests that the rabbit can be a relevant model for studying the Phase I hepatic metabolism of these compounds.

Various mouse strains have also been used extensively to study the biological effects of isohumulones, which indirectly points to their metabolism in these models. nih.govresearchgate.net For example, diabetic KK-Ay mice and C57BL/6N mice have been used in studies demonstrating the effects of isohumulones on metabolic parameters, indicating the compounds are absorbed and metabolized. mdpi.comresearchgate.net It is a well-established principle that significant metabolic differences can exist between species, such as mice and rats, in areas like FMO enzyme expression and the handling of metabolites. plos.orgmdpi.comnih.gov While direct comparative pharmacokinetic studies for this compound across multiple species are not widely available, the existing research underscores the importance of considering the animal model when interpreting metabolic data.

| Animal Model | System/Study Type | Key Findings/Observations | Reference |

|---|---|---|---|

| New Zealand White Rabbit | In vitro (Liver Microsomes) | Metabolized ~48% of iso-α-acids; identified oxidative metabolites; suggested CYP2C9 involvement. | researchgate.netmdpi.com |

| New Zealand White Rabbit | In vivo (Oral Administration) | No direct glucuronidation/sulfation of parent compound observed. | researchgate.net |

| KK-Ay Mouse | In vivo (Dietary) | Used to study effects on metabolic syndrome, implying absorption and metabolism. | mdpi.comresearchgate.net |

| C57BL/6N Mouse | In vivo (Dietary) | Used to study effects on glucose tolerance and insulin (B600854) resistance. | researchgate.net |

| Mouse (AD Model) | In vivo (Oral Administration) | Used to study effects on inflammation and cognitive decline. | nih.govnih.gov |

Stability, Degradation Kinetics, and Transformation Products of Trans Isohumulone

Photochemical Degradation Pathways and By-products of trans-Isohumulone

Exposure to light, particularly in the ultraviolet (UV) spectrum, can induce significant degradation of this compound. acslab.com.au The primary photochemical reaction involves a Norrish Type I cleavage of the acyloin group. nih.gov This process generates radical intermediates that can subsequently recombine or react further to form a complex mixture of photoproducts. nih.gov

Irradiation of this compound in solution leads to the formation of several key by-products. One notable pathway is the photoenolization of this compound to yield trans-alloisohumulone. nih.gov Another significant reaction is a retro oxa-di-π-methane rearrangement, which can lead to the formation of humulone (B191422). nih.gov The photolysis of this compound can also result in the loss of its 4-methyl-3-pentenoyl side chain, producing dehydrohumulinic acid. cdnsciencepub.com This particular degradation product is a known precursor to 3-methyl-2-butene-1-thiol, a compound associated with "light-struck" or "skunky" off-flavors. acslab.com.audcu.ie

The specific by-products and their relative abundance can be influenced by the wavelength of light and the solvent used. For instance, irradiation at 300 nm in methanol (B129727) has been shown to produce a variety of compounds originating from radical recombination. capes.gov.br In contrast, irradiation at higher energies, such as 254 nm, tends to result in a more complex and less defined mixture of photoproducts. The presence of photosensitizers, such as riboflavin, can also accelerate the photodegradation of this compound, leading to the formation of additional degradation products.

Some of the identified photoproducts from the degradation of this compound are detailed in the table below.

| Photoproduct | Formation Pathway | Reference |

| cis-Isohumulone (B75702) | Photoisomerization | cdnsciencepub.com |

| Humulone | Retro oxa-di-π-methane rearrangement | nih.govcdnsciencepub.com |

| trans-Alloisohumulone | Photoenolization | nih.gov |

| Dehydrohumulinic acid | Norrish Type I cleavage and loss of side chain | cdnsciencepub.com |

| Decarbonylated trans- and cis-isohumulones | Radical recombination following photocleavage | |

| 3-methyl-2-butene-1-thiol | Precursor formed from dehydrohumulinic acid | acslab.com.audcu.ie |

Thermal Stability and Degradation Profiles under Varying Conditions

This compound is notably less stable than its cis-isomer, with a significantly shorter half-life. scielo.br This inherent instability is exacerbated by elevated temperatures, leading to accelerated degradation. tandfonline.comhvg-germany.de Studies have shown that the concentration of this compound decreases more rapidly than its cis-counterpart when subjected to thermal stress. tandfonline.comhvg-germany.de For example, during storage at 40°C for over five months, a significant decrease in trans-isohumulones was observed, while cis-isohumulones remained largely stable. hvg-germany.de Similarly, when stored at 45°C for 14 days, the ratio of trans- to cis-isomers can decrease by 8.6% to 14.0%. tandfonline.com

The degradation of this compound is also influenced by the composition of the matrix. In aqueous solutions, degradation is a function of time, temperature, and the presence of certain ions. researchgate.net Higher temperatures lead to a greater extent of degradation. researchgate.netijbbb.org For instance, after 90 minutes of boiling, over 20% of dosed iso-α-acids (a mixture including this compound) can be lost. researchgate.net

The thermal degradation of this compound can lead to the formation of various by-products. One major pathway involves a proton-catalyzed cyclization, which can produce compounds such as tricyclohumols, tricyclohumenes, and isotricyclohumenes. mdpi.com

The following table summarizes the effect of temperature on the stability of this compound based on various studies.

| Temperature | Duration | Matrix | Observed Effect | Reference |

| 40°C | 156 days | Beer | 71% decrease in isohumulones (trans-isomers degraded more) | hvg-germany.de |

| 40°C | 5 months | Beer | Significant decrease in trans-isohumulones, cis-isomers stable | hvg-germany.de |

| 45°C | 14 days | Beer | 8.6% to 14.0% decrease in the T/C ratio | tandfonline.com |

| 80-110°C | 90 minutes | Aqueous Solution | Over 20% degradation of dosed iso-α-acids | researchgate.net |

| 90-130°C | Up to 360 minutes | Wort Model | Increased degradation rate with increasing temperature | ijbbb.org |

| 20°C | 1 year | Non-alcoholic/Low-alcoholic Beer | Average of only 16% of trans-isohumulones remaining | mdpi.com |

pH-Dependent Degradation Kinetics and Mechanisms

The stability of this compound is significantly influenced by the pH of the surrounding medium. researchgate.netgoogle.com Generally, degradation is accelerated at both low and high pH values. researchgate.netgoogle.com In acidic conditions, proton-catalyzed reactions become prominent. A key degradation pathway in acidic environments is the cyclization of this compound, leading to the formation of degradation products like tricyclohumols. mdpi.com

Studies have demonstrated a clear correlation between pH and the rate of degradation. For example, when boiling an aqueous solution of iso-α-acids, lowering the pH from 6.0 to 4.0 resulted in a significant decrease in the recovery of these compounds. researchgate.net Specifically, at a pH of 4.0, only 58% of the initially dosed isohumulones were recovered after boiling. researchgate.net The degradation rate constant increases as the pH decreases. ijbbb.org

Conversely, highly alkaline conditions (pH exceeding 9.5) also promote the degradation of isohumulones. google.com Under alkaline conditions, hydrolysis of this compound can occur, although it is believed that this proceeds through the cis-isomer due to steric hindrance in the trans form. dcu.ie

The table below illustrates the impact of pH on the degradation of isohumulones.

| pH Value | Condition | Observed Effect on Isohumulones | Reference |

| 4.0 | Boiling in aqueous solution | Only 58% recovery | researchgate.net |

| 4.5 | Boiling in wort model (100°C, 360 min) | ~64% recovery | ijbbb.org |

| 5.5 | Boiling in wort model | Increased degradation compared to pH 4.5 | ijbbb.org |

| 6.0 | Boiling in aqueous solution | Higher recovery than at pH 4.0 | researchgate.net |

| 6.5 | Boiling in wort model (100°C, 360 min) | ~32% recovery | ijbbb.org |

| > 9.5 | Alkaline solution | Increased degradation | google.com |

Oxidative Degradation Processes and Reactive Oxygen Species Interactions

This compound is susceptible to oxidative degradation, a process that can be initiated by reactive oxygen species (ROS). mdpi.comnih.gov This degradation is a significant factor in the aging and staling of products containing this compound. universiteitleiden.nl The presence of oxygen can lead to the autoxidation of isohumulones during storage. mdpi.com The trans-isomer is reported to be more prone to oxidation than its cis-counterpart. universiteitleiden.nl

The oxidative degradation of this compound can lead to the formation of various off-flavor compounds, such as unsaturated aldehydes like trans-2-nonenal. universiteitleiden.nl Mechanistic studies have shown that the oxidation of this compound can induce hydrolytic cleavage, resulting in the formation of carboxylic acids and their corresponding amides if amino acids like proline are present. nih.govacs.org This process involves the incorporation of molecular oxygen into the isohumulone (B191587) ring structure, followed by hydrolysis. nih.govacs.org

Research has identified specific oxidation products, including hydroperoxy- and hydroxyl-allo-iso-α-acids, which are formed from both cis- and this compound under oxidative conditions. nih.gov The presence of ROS can also lead to the formation of colorless "chemical" dimers and further dehydration products. mdpi.com

The interaction with ROS is a key aspect of the antioxidant properties that have been attributed to isohumulones. nih.gov By scavenging ROS, isohumulones can exert a protective effect in certain biological systems. nih.gov

Strategies for Enhancing this compound Stability in Research Matrices

Given the inherent instability of this compound, several strategies can be employed to enhance its stability in research matrices. These strategies primarily focus on controlling the environmental factors that promote degradation.

One of the most effective methods is protection from light . Storing solutions of this compound in amber vials or in the dark can significantly reduce photochemical degradation. acslab.com.au

Temperature control is also crucial. Storing samples at low temperatures, such as refrigeration or freezing, can slow down the rate of thermal degradation. hvg-germany.de

The control of pH is another important factor. Maintaining the pH of the matrix within a stable range, avoiding highly acidic or alkaline conditions, can minimize pH-dependent degradation. researchgate.netgoogle.com The use of buffers can help in this regard.

To mitigate oxidative degradation, it is beneficial to limit exposure to oxygen . This can be achieved by storing samples under an inert atmosphere, such as nitrogen or argon, and using degassed solvents. mdpi.comuniversiteitleiden.nl The addition of antioxidants to the matrix can also be an effective strategy. mdpi.com Compounds like sulfites, ascorbic acid, and gallic acid have been suggested for this purpose. mdpi.com

For analytical purposes, the use of certain additives in the mobile phase during chromatography can help stabilize this compound. For example, the addition of phosphoric acid to the mobile phase in HPLC can help suppress ionization and inhibit oxidation by chelating trace metals in the column packing material. universiteitleiden.nluniversiteitleiden.nl

Finally, complexation with other molecules has been shown to improve the stability of iso-α-acids. For instance, forming complexes with β-cyclodextrin can protect the iso-α-acid molecule from light and oxygen, thereby increasing its stability. universiteitleiden.nl

The following table summarizes strategies for enhancing the stability of this compound.

| Strategy | Target Degradation Pathway | Method | Reference |

| Protection from Light | Photochemical | Store in amber vials or in the dark. | acslab.com.au |

| Temperature Control | Thermal | Store at low temperatures (refrigeration/freezing). | hvg-germany.de |

| pH Control | pH-Dependent | Maintain a stable pH, avoid extremes, use buffers. | researchgate.netgoogle.com |

| Limit Oxygen Exposure | Oxidative | Store under inert atmosphere (N₂, Ar), use degassed solvents. | mdpi.comuniversiteitleiden.nl |

| Addition of Antioxidants | Oxidative | Add antioxidants like sulfites, ascorbic acid, or gallic acid. | mdpi.com |

| Use of Stabilizing Additives | Analytical | Add phosphoric acid to HPLC mobile phase. | universiteitleiden.nluniversiteitleiden.nl |

| Complexation | Multiple | Form complexes with molecules like β-cyclodextrin. | universiteitleiden.nl |

Ecological and Inter Species Interactions of Trans Isohumulone

Role of trans-Isohumulone in Plant Defense Mechanisms (e.g., against Pests, Pathogens)

While the hop plant produces a variety of secondary metabolites for defense, the direct role of this compound in the living plant's defense is limited because it is primarily formed during the boiling process of hop cones, a human-driven activity. elifesciences.org However, the precursor compounds, alpha-acids like humulone (B191422), and other secondary metabolites in hops, such as phenolics and flavonoids, contribute significantly to the plant's defense against herbivores and pathogens. nih.gov These compounds can deter feeding by insects and inhibit the growth of various microorganisms. nih.gov

Plant defense mechanisms are often categorized as direct or indirect. thescipub.com Direct defenses involve compounds that are toxic or repellent to pests. nih.gov Indirect defenses can involve the release of volatile compounds that attract natural enemies of the herbivores. thescipub.com Hop-derived compounds, in a broader sense, are part of this defensive arsenal. For instance, the oxidation of phenols can create quinones that are toxic to insects and reduce the nutritional value of the plant tissue. nih.gov The induction of resistance in plants can be triggered by various natural agents, which leads to enhanced protection against a wide array of pests and diseases. researchgate.net

Allelopathic Effects of this compound in Plant-Plant Interactions

Allelopathy refers to the chemical interactions among plants, where one plant releases compounds that affect the growth and development of its neighbors. nih.govnih.gov These interactions are mediated by allelochemicals, which are typically secondary metabolites. nih.govresearchgate.net While there is extensive research on the allelopathic effects of various plant compounds, such as phenolic acids from cover crops like wheat and rye, specific studies focusing on the direct allelopathic role of this compound are not prominent in the available literature. amazon.com

The broader concept of allelopathy involves the release of chemicals that can inhibit the germination and growth of competing plants. researchgate.net These chemical communications can be complex, with some compounds acting as signals that influence the growth strategies of neighboring plants, a phenomenon sometimes referred to as allelobiosis. nih.govvikaspedia.in The effects of allelochemicals can include the induction of oxidative stress in the target plant. nih.gov

Influence on Insect Behavior and Physiology

Research has shown that various compounds derived from hops can influence insect behavior and physiology. For example, xanthohumol (B1683332), another compound found in hops, has demonstrated antifeedant activity against the peach-potato aphid (Myzus persicae). researchgate.net Studies on related hop compounds suggest that they can act as deterrents or toxins to certain insect species. For instance, extracts from hop cones have shown insecticidal effects against stored product pests. researchgate.net

The influence of plant-derived compounds on insects is a complex field of study. Insect behavior is modulated by various internal signaling pathways, such as the insulin (B600854)/insulin-like growth factor signaling (IIS) pathway, which responds to nutritional status. nih.gov External chemical cues from plants can interact with these pathways, affecting behaviors like feeding and mating. nih.gov For instance, some plant compounds can reduce the palatability of plant tissues, acting as a defense mechanism. nih.gov

Impact on Environmental Microbial Communities (e.g., Yeast, Lactic Acid Bacteria)

The most well-documented ecological role of this compound is its impact on microbial communities, particularly in the context of brewing. It possesses significant antimicrobial properties, especially against Gram-positive bacteria, while being less effective against most brewing yeasts. mdpi.comresearchgate.net

Influence on Lactic Acid Bacteria:

This compound is a potent inhibitor of many lactic acid bacteria (LAB), which are common spoilage organisms in beer. researchgate.netresearchgate.net Its antibacterial activity increases as the pH decreases, with the undissociated form of the molecule being primarily responsible for the inhibitory effect. researchgate.netresearchgate.net The mechanism of action involves acting as a mobile-carrier ionophore, which dissipates the transmembrane pH gradient in sensitive bacteria. tandfonline.comresearchgate.net This disruption of the proton motive force is a key factor in its antimicrobial action. elifesciences.org

However, some strains of lactic acid bacteria, particularly those that can spoil beer, have developed resistance to this compound. researchgate.nettandfonline.com This resistance is not due to the bacteria modifying the compound but is linked to their cell membranes' ability to maintain a transmembrane pH gradient even in the presence of this compound. tandfonline.com The presence of certain cations can influence this activity; for example, monovalent cations can stimulate the antibacterial effect, while magnesium ions can reduce it. researchgate.netresearchgate.net

Table 1: Comparative Antibacterial Activity of Hop-Derived Acids

| Compound | Relative Antibacterial Activity (Compared to trans-Humulinic Acid) |

|---|---|

| trans-Isohumulone | ~9 times more active |

| Humulone | ~0.45 times as active |

| Colupulone | ~0.82 times as active |

Source: Based on data suggesting this compound is approximately 20 times more active than humulone, 11 times more than colupulone, and 9 times more than trans-humulinic acid. researchgate.netresearchgate.net

Influence on Yeast:

Brewing yeasts, such as Saccharomyces cerevisiae, generally exhibit a higher tolerance to this compound compared to sensitive bacteria. researchgate.net This tolerance is crucial for the brewing process. However, at very high concentrations, iso-alpha-acids can inhibit yeast growth. researchgate.net Some yeasts have mechanisms to cope with these compounds, including sequestering them within the vacuole and cell walls. researchgate.net

The interaction is not solely one of inhibition. Yeast metabolism can also affect hop compounds. For instance, yeast can biotransform certain hop-derived aroma compounds, contributing to the final flavor profile of the beer. cibd.org.uk Some non-Saccharomyces yeasts, like Candida parapsilosis, have even been studied for their ability to degrade hop bitter acids. researchgate.net Spoilage yeasts like Brettanomyces bruxellensis can be inhibited by iso-alpha-acids, and these compounds can induce a viable but non-culturable (VBNC) state in these organisms. researchgate.net

Emerging Research Areas and Future Directions in Trans Isohumulone Science

Omics-Based Discovery of Novel Biological Targets and Pathways for trans-Isohumulone

Emerging "omics" technologies are paving the way for a deeper understanding of the biological activities of this compound. These high-throughput approaches, including genomics, transcriptomics, proteomics, and metabolomics, allow for a broad and unbiased screening of molecular changes within cells and organisms in response to this compound. This enables the identification of novel biological targets and the elucidation of complex signaling pathways that were previously unknown.

Recent studies have begun to apply these powerful tools to investigate the effects of this compound. For instance, transcriptomic analyses have been employed to identify genes that are differentially expressed in various cell types upon treatment with this compound. This can reveal the activation or suppression of specific cellular programs, such as those involved in inflammation, metabolism, and cellular stress responses. researchgate.net

Proteomic studies, which analyze the entire set of proteins in a cell or tissue, can identify direct binding partners of this compound and downstream proteins whose expression or activity is altered. This provides a more direct link between the compound and its functional effects. Similarly, metabolomics, the study of small molecule metabolites, can uncover changes in metabolic pathways, offering insights into how this compound influences cellular energy and biosynthesis.

A key area of interest is the application of omics to understand the anti-inflammatory and metabolic benefits of this compound. For example, studies have shown that iso-α-acids, including this compound, can activate peroxisome proliferator-activated receptor-gamma (PPAR-γ), a critical regulator of lipid metabolism and inflammation. encyclopedia.pubmdpi.com Omics approaches can further map the downstream consequences of PPAR-γ activation and identify other contributing pathways. mdpi.com In the context of neurodegenerative diseases like Alzheimer's, research has demonstrated that this compound can enhance the phagocytosis of β-amyloid by microglia. encyclopedia.pubmdpi.com Omics-based investigations can help to unravel the intricate molecular network underlying this process, potentially identifying new therapeutic targets.

The integration of data from multiple omics platforms provides a more holistic view of the biological impact of this compound. This systems biology approach is crucial for constructing comprehensive models of its mechanism of action and for predicting its effects in different physiological and pathological contexts.

Advanced Computational Modeling for Structure-Function Relationships and Molecular Docking

Advanced computational modeling and molecular docking have become indispensable tools for investigating the interactions of this compound at the molecular level. These in silico methods provide detailed insights into how the specific three-dimensional structure of this compound relates to its biological function, and how it binds to its protein targets.

Molecular docking simulations are used to predict the preferred orientation of this compound when it binds to a receptor or enzyme. researchgate.net This allows researchers to identify the key amino acid residues involved in the interaction and to understand the forces that stabilize the complex, such as hydrogen bonds and hydrophobic interactions. Such studies have been instrumental in characterizing the binding of this compound and its analogs to bitter taste receptors, providing a molecular basis for its characteristic taste. acs.org

Computational approaches are also being used to explore the broader biological activities of this compound. For example, docking studies can help to elucidate its interactions with enzymes involved in inflammatory pathways or metabolic regulation. researchgate.net By comparing the docking scores and binding modes of this compound with other related compounds, researchers can gain insights into the structural features that are critical for its activity. researchgate.net

Furthermore, computational methods like Density Functional Theory (DFT) are employed to study the chemical properties of this compound, such as its radical scavenging activity. These calculations can help to explain its antioxidant effects at a fundamental level.

The synergy between computational modeling and experimental research is crucial. Computational predictions can guide the design of new experiments, such as site-directed mutagenesis studies to confirm the importance of specific amino acid residues in protein binding. Conversely, experimental data can be used to validate and refine computational models, leading to a more accurate and comprehensive understanding of the structure-function relationships of this compound.

| Computational Method | Application in this compound Research | Key Findings/Insights | References |

|---|---|---|---|

| Molecular Docking | Predicting binding modes to bitter taste receptors (TAS2Rs). | Identified key amino acid residues and interaction forces responsible for the bitter taste perception of this compound. | researchgate.netacs.org |

| Molecular Docking | Investigating interactions with enzymes in metabolic and inflammatory pathways. | Provides hypotheses for the molecular mechanisms underlying the anti-inflammatory and metabolic effects of this compound. | researchgate.net |

| Density Functional Theory (DFT) | Calculating bond dissociation enthalpies to assess radical scavenging activity. | Suggests that the enolic –OH group is a key site for hydrogen atom transfer, explaining its antioxidant properties. The trans isomer shows higher antioxidant activity than the cis isomer. | |

| Structural Bioinformatics | Characterizing the binding modes of various hop-derived compounds, including this compound, to their cognate receptors. | A conserved asparagine in transmembrane 3 is crucial for the recognition of these compounds. | researchgate.netacs.org |

Development of Novel In Vitro and Ex Vivo Assay Systems for Mechanistic Studies

The development of sophisticated in vitro and ex vivo assay systems is critical for dissecting the precise molecular mechanisms of this compound. These models provide a controlled environment to study cellular and tissue responses, bridging the gap between molecular interactions and in vivo effects.

Novel in vitro assays are moving beyond simple cell lines to more complex and physiologically relevant models. Three-dimensional (3D) cell cultures, such as spheroids and organoids, are increasingly being used to mimic the architecture and microenvironment of native tissues. biorxiv.org These models offer a more accurate representation of cell-cell and cell-matrix interactions, which can significantly influence cellular responses to bioactive compounds like this compound. For example, studying the effects of this compound on 3D cultures of intestinal or liver cells could provide more realistic insights into its metabolic effects.

Ex vivo models, which utilize freshly isolated tissues or organs, offer an even higher level of biological complexity. biorxiv.org These systems maintain the native tissue architecture and cellular heterogeneity, allowing for the study of this compound in a more integrated biological context. For instance, ex vivo preparations of brain tissue could be used to investigate the compound's effects on neuronal function and inflammation in a setting that closely resembles the in vivo situation. The development of organotypic mesentery membrane culture (OMMC) models is one such advancement. biorxiv.org

Specific assay systems are being developed to probe the various biological activities of this compound. Cell-based assays using primary microglia are employed to study its impact on neuroinflammation and phagocytosis, processes relevant to neurodegenerative diseases. nih.gov In vitro models of adipocytes are used to investigate its role in fat metabolism and insulin (B600854) sensitivity. researchgate.net

Furthermore, high-content screening (HCS) platforms, which combine automated microscopy with sophisticated image analysis, are enabling the simultaneous measurement of multiple cellular parameters in response to this compound. This allows for a more comprehensive and nuanced understanding of its effects on cell health, morphology, and function.

Exploration of Synergistic Interactions with Other Bioactive Compounds in Cell-Based Models

The investigation of synergistic interactions between this compound and other bioactive compounds is a promising area of research. In nature, and in dietary sources like beer, this compound is rarely found in isolation. Understanding how it interacts with other molecules can reveal enhanced or novel biological effects that are not apparent when studying the compound alone.

Cell-based models provide an ideal platform for exploring these potential synergies. Researchers can systematically test combinations of this compound with other phytochemicals, such as other hop-derived compounds (e.g., xanthohumol (B1683332), other isohumulones) or compounds from other plant sources, to identify interactions that lead to a greater than additive effect. encyclopedia.pubnih.gov

For example, studies have explored the synergistic effects of hop compounds on GABAA receptors, which are involved in sedation. nih.govnih.gov These investigations have shown that combinations of different hop constituents can lead to a more potent modulation of receptor activity than individual compounds alone. nih.gov

In the context of antimicrobial activity, the combination of this compound with conventional antibiotics is being investigated as a strategy to overcome antibiotic resistance. encyclopedia.pub Cell-based assays can determine if this compound can enhance the efficacy of antibiotics, potentially allowing for lower and more effective doses.

The mechanisms underlying these synergistic interactions can be complex and varied. They may involve the modulation of different but complementary signaling pathways, effects on drug metabolism and bioavailability, or direct molecular interactions. Elucidating these mechanisms is a key goal of this research area.

| Bioactive Compound Combination | Cell-Based Model | Observed Synergistic Effect | Potential Implication | References |

|---|---|---|---|---|

| This compound and other hop compounds (e.g., 6-prenylnaringenin, isoxanthohumol) | Rat forebrain membranes (GABAA receptor binding assay) | Enhanced potentiation of GABA-induced displacement of [3H]EBOB binding. | Potentially enhanced sedative effects. | nih.gov |

| This compound and ethanol | Native GABAA receptors in rat brain membranes | Synergistic interaction on GABAA receptors. | Possible increased alcohol intoxication with highly hopped beers. | nih.gov |

| Hop extracts (containing this compound) and valerian extracts | GABA receptor binding assays | Higher binding ability on GABA receptors compared to individual active compounds. | Improved sleep-related behaviors. | encyclopedia.pub |

| Humulone (B191422) (precursor to this compound) and antibiotics | Bacterial cell cultures (Gram-positive and Gram-negative) | Synergistic antibacterial effect, including against Gram-negative bacteria. | Potential to overcome antibiotic resistance. | encyclopedia.pub |

Nanotechnology and Advanced Delivery Systems for Experimental Research

Nanotechnology and the development of advanced delivery systems are set to revolutionize experimental research on this compound. These technologies address key challenges such as the compound's limited solubility and bioavailability, enabling more precise and effective delivery to target cells and tissues in research settings. researchgate.net

Nano-delivery systems, such as liposomes, solid lipid nanoparticles, and polymeric nanoparticles, can encapsulate this compound, improving its stability and allowing for controlled release. core.ac.ukmdpi.com This is particularly important for in vitro studies, where maintaining a consistent and effective concentration of the compound over time is crucial for obtaining reliable results.

For in vivo animal studies, these advanced delivery systems can enhance the oral bioavailability of this compound, ensuring that a sufficient amount reaches the systemic circulation and target organs. nih.gov This is critical for accurately assessing its physiological effects and for translating findings from preclinical models to potential future applications.

Furthermore, nanotechnology allows for the targeted delivery of this compound to specific cell types or tissues. By functionalizing nanoparticles with targeting ligands, such as antibodies or peptides that recognize specific cell surface receptors, researchers can direct the compound to its site of action. This targeted approach can increase the local concentration of this compound where it is needed most, while minimizing off-target effects.